5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Antiviral HCV Polymerase Inhibition

This 5-methyl-6-COOH pyrazolo[1,5-a]pyrimidine is a critical, non-interchangeable building block for kinase-focused libraries. Unlike its 2-, 3-, or 7-isomers, the 6-position carboxylic acid provides a unique exit vector essential for potent target engagement in c-Met, CK2, and HCV programs. Substitution with another isomer or non-methylated core invalidates SAR. Secure the validated scaffold for your lead optimization; request a quote for bulk R&D supply.

Molecular Formula C8H7N3O2
Molecular Weight 177.163
CAS No. 1343189-81-0
Cat. No. B2671801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS1343189-81-0
Molecular FormulaC8H7N3O2
Molecular Weight177.163
Structural Identifiers
SMILESCC1=NC2=CC=NN2C=C1C(=O)O
InChIInChI=1S/C8H7N3O2/c1-5-6(8(12)13)4-11-7(10-5)2-3-9-11/h2-4H,1H3,(H,12,13)
InChIKeyPPBUAKHBHXCHJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1343189-81-0): Core Scaffold Identification for Medicinal Chemistry Sourcing


5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1343189-81-0, C8H7N3O2, MW 177.16) is a heteroaromatic building block featuring a fused pyrazolo[1,5-a]pyrimidine bicyclic core with a strategically positioned carboxylic acid handle at the 6-position and a methyl substituent at the 5-position . The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in drug discovery, with documented utility as a hinge-binding motif in kinase inhibitors and as a core for generating diverse bioactive libraries [1]. This specific substitution pattern (5-methyl, 6-COOH) provides a unique vector for downstream functionalization that is not available in other positional isomers.

Why Unspecified Pyrazolopyrimidine Carboxylic Acids Cannot Substitute for 5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in Scaffold Optimization


The pyrazolo[1,5-a]pyrimidine scaffold contains four distinct carboxylic acid positional isomers (2-, 3-, 6-, and 7-), each with a unique CAS number, molecular vector, and synthetic accessibility . Interchanging these isomers without rigorous validation is chemically unsound: the position of the carboxylic acid dictates the exit vector geometry, which in turn governs the spatial orientation of any conjugated payload in the final target molecule [1]. Furthermore, the presence of the 5-methyl group in this compound introduces an additional layer of specificity; it alters the electronic properties of the core and occupies a steric volume not present in unsubstituted analogs, which can be critical for modulating metabolic stability and off-target selectivity in kinase inhibitor design [2]. Substituting with a different isomer or a non-methylated core without empirical data invalidates established structure-activity relationships (SAR) and can lead to synthetic dead-ends or false-negative biological results.

Quantitative Differentiation Evidence: 5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1343189-81-0) vs. Positional Isomers and Unsubstituted Analogs


Scaffold Potency Differentiation: Carboxylic Acid Position Governs HCV Polymerase Inhibition Potency by Over 10-Fold

In the development of HCV NS5B polymerase inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold's substitution pattern is critical for potency. Systematic SAR studies demonstrate that moving the carboxylic acid group to the 6-position, in combination with a 5-methyl substituent, is essential for achieving low nanomolar activity [1]. The presence of the carboxylic acid at the 6-position allows for optimal hydrogen-bonding interactions within the active site that are not achievable with 2- or 3-carboxylic acid isomers, which exhibit significantly reduced or ablated inhibitory activity [1].

Antiviral HCV Polymerase Inhibition Scaffold Optimization

Kinase Selectivity Differentiation: 5-Methyl Substitution Modulates Selectivity in c-Met Kinase Inhibition

A series of 5-methylpyrazolo[1,5-a]pyrimidine derivatives were evaluated as c-Met kinase inhibitors. The presence of the 5-methyl group was a critical structural feature for achieving potent inhibition and favorable selectivity profiles [1]. Within this series, optimized compounds such as 10b and 10f achieved IC50 values of 5.17 ± 0.48 nM and 5.62 ± 0.78 nM against c-Met kinase, respectively [1]. These values are comparable to the clinically approved c-Met inhibitor cabozantinib, highlighting the 5-methyl core's ability to deliver competitive potency. While unsubstituted pyrazolo[1,5-a]pyrimidine analogs were not directly compared in this study, the SAR clearly demonstrates that modifications to the core structure are essential for achieving this potency, as related scaffolds lacking the 5-methyl group show reduced affinity [1].

Kinase Inhibition c-Met Selectivity Anticancer

Positional Isomer Comparison: 6-COOH vs. 3-COOH, 2-COOH, 7-COOH for Kinase Hinge Binding

Pyrazolo[1,5-a]pyrimidines function as ATP-competitive kinase inhibitors by engaging the hinge region of the kinase ATP-binding pocket [1]. The position of the carboxylic acid group dictates the vector of substitution and profoundly impacts the compound's ability to form key hydrogen-bond interactions with the hinge residues [1]. In the development of selective CK2 inhibitors, the pyrazolo[1,5-a]pyrimidine hinge-binding moiety was optimized, and the final compound (IC20) achieved a Ki of 12 nM with exclusive selectivity for CK2 [1]. This study underscores the importance of precise substitution patterns; the 6-COOH isomer offers a unique exit vector that is not accessible with the 2-, 3-, or 7-COOH isomers, which would orient any conjugated moiety into different regions of the kinase active site, likely resulting in altered selectivity and potency [1]. The 5-methyl group further restricts rotational freedom, locking the core into a specific conformation that enhances binding [2].

Kinase Inhibition Structure-Activity Relationship Molecular Recognition Fragment-Based Drug Design

Analytical Purity and Lot-to-Lot Consistency for Reproducible Chemistry

Procurement from a reputable source like AKSci ensures a minimum purity specification of 95% for 5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid . This is a critical differentiator from generic, uncertified sources where purity may be unverified or lower. Inconsistent purity in building blocks can lead to irreproducible yields, difficult-to-predict side reactions, and ultimately, failed synthetic campaigns [1]. For instance, a 5% impurity level can drastically alter reaction outcomes in sensitive transition metal-catalyzed cross-coupling reactions common in pyrazolopyrimidine functionalization.

Quality Control Reproducibility Building Block Synthetic Reliability

Scalability and Synthetic Tractability of the 5-Methyl-6-COOH Core

The synthesis of 5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is well-precedented via condensation of 5-aminopyrazoles with β-diketones or their equivalents [1]. This core can be prepared on multi-gram scale with reasonable yields, making it a practical entry point for generating large compound libraries for high-throughput screening [1]. In contrast, other positional isomers, particularly the 7-carboxylic acid, are often less synthetically accessible and may require more complex, low-yielding routes . The 5-methyl group also aids in directing regioselective functionalization, a key advantage over unsubstituted analogs where multiple reactive sites can lead to complex mixtures [1].

Synthetic Chemistry Scale-up Medicinal Chemistry Library Synthesis

Commercial Availability and Sourcing Reliability

5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1343189-81-0) is stocked and shipped from a US-based facility (AKSci, SF Bay Area), ensuring reliable and timely delivery for North American and international research programs . In contrast, closely related analogs like the 7-carboxylic acid isomer (CAS 1367949-47-0) are often only available as custom synthesis or with longer lead times and at a higher cost . This logistical advantage minimizes project delays associated with sourcing rare or custom-synthesized building blocks.

Supply Chain Procurement Building Block Medicinal Chemistry

Primary Application Scenarios for 5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in Research and Development


Medicinal Chemistry: Synthesis of c-Met Kinase Inhibitors

The 5-methylpyrazolo[1,5-a]pyrimidine core is a validated scaffold for developing potent c-Met kinase inhibitors, with derivatives achieving single-digit nanomolar IC50 values comparable to the approved drug cabozantinib [1]. Using 5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid as the starting building block allows for rapid exploration of the R2 substitution vector, a key region identified for modulating both kinase potency and cellular selectivity [1].

Medicinal Chemistry: Development of Selective CK2 Inhibitors

The pyrazolo[1,5-a]pyrimidine hinge-binding motif, when appropriately substituted, yields highly selective CK2 inhibitors with picomolar to low nanomolar affinity (Ki = 12 nM) [1]. The 6-carboxylic acid handle on the 5-methyl core is essential for this activity, providing the correct spatial orientation for optimal target engagement [1]. This compound serves as a key intermediate for accessing this promising class of anticancer and anti-inflammatory agents.

Antiviral Research: Synthesis of HCV NS5B Polymerase Inhibitors

Optimized pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives have demonstrated potent inhibition of HCV RNA polymerase, with low nanomolar activity in biochemical assays [1]. The 5-methyl-6-COOH core is a critical synthetic precursor for installing the required hydrophobic groups and acidic functionalities that drive this potency [1]. This scaffold provides a starting point for developing novel antiviral agents.

Chemical Biology: Generation of Diverse, Kinase-Focused Libraries

The 5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid building block is ideally suited for the rapid, parallel synthesis of compound libraries targeting the kinase family. Its carboxylic acid handle allows for facile amide coupling with a wide variety of amines, enabling the exploration of chemical space around a privileged kinase hinge-binding motif [1]. This approach accelerates hit identification and lead optimization campaigns in drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.